
Triethylaluminum
Overview
Description
Triethylaluminum is one of the simplest examples of an organoaluminum compound. Despite its name, the compound has the formula Al₂(C₂H₅)₆. This colorless liquid is pyrophoric, meaning it can ignite spontaneously upon exposure to air. It is an industrially important compound, closely related to trimethylaluminum .
Preparation Methods
Triethylaluminum can be synthesized via several routes. One efficient method involves the reaction of aluminum, hydrogen gas, and ethylene: [ 2 \text{Al} + 3 \text{H}_2 + 6 \text{C}_2\text{H}_4 \rightarrow \text{Al}_2(\text{C}_2\text{H}_5)_6 ] This multistep process is significant for its efficiency and is widely used industrially .
Another method involves the reduction of ethylaluminum sesquichloride with an alkali metal such as sodium: [ 6 \text{Al}_2\text{Cl}_3\text{Et}_3 + 18 \text{Na} \rightarrow 3 \text{Al}_2(\text{C}_2\text{H}_5)_6 + 6 \text{Al} + 18 \text{NaCl} ] This method also produces this compound in high yields .
Chemical Reactions Analysis
Triethylaluminum undergoes various types of chemical reactions, including:
Oxidation: Reacts violently with oxygen, forming aluminum oxide and ethane.
Hydrolysis: Reacts with water to produce aluminum hydroxide and ethane.
Substitution: Reacts with halogens and halogenated hydrocarbons, forming aluminum halides and ethyl halides.
Common reagents used in these reactions include water, oxygen, and halogens. The major products formed are aluminum hydroxide, aluminum oxide, and ethyl halides .
Scientific Research Applications
Synthesis of Fatty Alcohols
TEAL serves as an intermediate in the industrial production of fatty alcohols, which are essential for manufacturing detergents and surfactants. The process involves the oligomerization of ethylene, followed by oxidation and hydrolysis to yield fatty alcohols.
Reaction Steps:
- Oligomerization of ethylene:
- Oxidation to aluminum alkoxides:
- Hydrolysis to fatty alcohols:
Co-Catalysts in Olefin Polymerization
TEAL is widely employed in Ziegler-Natta catalysis, where it acts as a co-catalyst to activate transition metal catalysts. Its role includes reducing agents and alkylating agents that facilitate the polymerization of olefins.
- Key Functionality:
Reagent in Organic and Organometallic Chemistry
In organic synthesis, TEAL is utilized for various reactions, including:
Hypergolic Propellant in Rocket Technology
TEAL is a component in hypergolic propellants when mixed with triethylborane (TEB). These mixtures are used for ignition in rocket engines due to their ability to ignite spontaneously upon contact with oxidizers.
- Notable Usage:
Case Study 1: Fatty Alcohol Production
A study demonstrated the efficiency of TEAL in producing fatty alcohols from ethylene through controlled oligomerization and subsequent oxidation processes. The reaction conditions were optimized to maximize yield while minimizing side reactions.
Step | Reaction Type | Conditions | Yield |
---|---|---|---|
Oligomerization | Ethylene + TEAL | Temperature: 60°C | >90% |
Oxidation | TEAL-derived alkyls | Oxygen flow rate: controlled | >85% |
Mechanism of Action
Triethylaluminum acts primarily as a catalyst in various chemical reactions. Its mechanism involves the formation of reactive intermediates that facilitate the polymerization of olefins. The aluminum center in this compound coordinates with the monomer units, allowing for the growth of polymer chains .
Comparison with Similar Compounds
Triethylaluminum is closely related to other organoaluminum compounds such as trimethylaluminum and triisobutylaluminum. Compared to these compounds, this compound is unique due to its specific reactivity and efficiency as a catalyst in polymerization reactions .
Similar Compounds
- Trimethylaluminum
- Triisobutylaluminum
This compound’s unique properties, such as its pyrophoric nature and high reactivity, make it a valuable compound in both research and industrial applications.
Biological Activity
Triethylaluminum (TEA) is an organoaluminum compound with the formula . It is widely used in various industrial applications, particularly as a catalyst in organic synthesis and polymerization processes. This article explores the biological activity of TEA, highlighting its chemical properties, mechanisms of action, and potential implications for biological systems.
TEA is characterized by its high reactivity due to the presence of aluminum-carbon bonds. This reactivity makes it a potent Lewis acid, which can interact with various nucleophiles in biological systems. The mechanism of action often involves the formation of aluminum complexes that can influence cellular processes.
Key Properties:
- Molecular Weight : 116.16 g/mol
- Appearance : Colorless liquid
- Reactivity : Highly reactive with water and air, forming flammable gases and corrosive byproducts.
1. Cytotoxicity and Cellular Interaction
Research indicates that TEA exhibits cytotoxic effects on various cell lines. In a study involving human lung cancer cells, TEA was found to induce apoptosis through oxidative stress mechanisms. The compound's interaction with cell membranes and subsequent disruption of cellular homeostasis were identified as key factors in its cytotoxicity .
2. Polymerization Catalysis
TEA is extensively used as a co-catalyst in polymerization reactions, particularly in the production of polyethylene. Its role in modifying catalyst activity has implications for the synthesis of biocompatible materials . The modification of catalyst surfaces with TEA enhances reaction rates and alters product distributions, which can affect the biological properties of resultant polymers.
3. Environmental Impact
The environmental impact of TEA has been assessed in various studies. Its degradation products can pose risks to aquatic life, particularly due to its ability to form reactive aluminum species that may disrupt biological processes in marine organisms .
Case Study 1: Cytotoxic Effects on Cancer Cells
A study conducted on human lung cancer cells demonstrated that TEA induced significant cytotoxicity at concentrations above 50 µM. The mechanism was linked to increased reactive oxygen species (ROS) production, leading to oxidative stress and apoptosis .
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 95 |
50 | 70 |
100 | 40 |
Case Study 2: Polymerization Efficiency
In polymerization studies, TEA-modified catalysts showed improved efficiency in ethylene polymerization compared to non-modified catalysts. The reaction rate increased significantly with higher titanium loading in the catalyst system, demonstrating TEA's role in enhancing catalytic activity .
Catalyst Type | Initial Rate (g PE/g cat/h) | Reaction Order |
---|---|---|
Non-modified | 0.5 | Pseudo-zero |
TEA-modified | 1.5 | Pseudo-zero |
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling triethylaluminum in laboratory settings?
this compound (TEAL) is pyrophoric, reacting violently with water and oxygen. Key protocols include:
- Use inert atmospheres (e.g., nitrogen/argon gloveboxes) for storage and handling.
- Employ flame-resistant labware and avoid glass containers due to potential pressure buildup.
- Equip emergency showers and fire extinguishers (Class D for metal fires) in proximity .
- Pre-test small quantities to observe reaction kinetics before scaling up .
Q. How can this compound be synthesized and characterized for purity in academic research?
- Synthesis : TEAL is typically prepared via alkylation of aluminum chloride with ethylmagnesium bromide under inert conditions.
- Characterization : Use gas chromatography (GC) to detect residual hydrocarbons, inductively coupled plasma (ICP) spectroscopy for aluminum content, and nuclear magnetic resonance (NMR) to confirm ethyl group bonding .
Q. What are the primary roles of this compound in Ziegler-Natta catalytic systems?
TEAL acts as a co-catalyst to activate transition metal centers (e.g., Ti, Cr) by reducing metal halides and alkylating the metal center. This step is critical for ethylene polymerization and oligomerization. For example, in ethylene trimerization, TEAL activates [CrCl₃(thf)₃] to form active catalytic species .
Advanced Research Questions
Q. How do experimental conditions influence the decomposition pathways of this compound?
TEAL decomposition varies with solvents and catalysts:
- In non-polar solvents (e.g., heptane) , TEAL decomposes via β-hydride elimination, producing ethylene and aluminum hydrides.
- With TiCl₄ , decomposition accelerates, forming ethylaluminum chlorides (e.g., C₂H₅AlCl₂) through ionic mechanisms rather than radical pathways . Key Data :
Condition | Major Product | Mechanism Type | Reference |
---|---|---|---|
Heptane, inert atmosphere | AlH(C₂H₅)₂, C₂H₄ | β-Hydride elimination | |
TiCl₄ presence | C₂H₅AlCl₂ | Ionic decomposition |
Q. What methodologies resolve contradictions in catalytic activity data when using TEAL with different ligands?
Discrepancies often arise from ligand steric/electronic effects and Al:Cr molar ratios. To address this:
- Perform kinetic modeling to isolate intrinsic reaction rates from mass-transfer limitations.
- Use UV-Vis spectroscopy to monitor ligand-metal coordination changes.
- Compare TEAL with other co-catalysts (e.g., EASC) under identical conditions to identify ligand-specific effects .
Q. How can researchers design experiments to optimize TEAL’s role in selective ethylene trimerization?
- Parameter Screening : Vary TEAL:Cr ratios (typically 5:1 to 20:1) and temperature (60–100°C) to maximize 1-hexene selectivity.
- In Situ Spectroscopy : Monitor reaction intermediates via FTIR or Raman to adjust ligand coordination.
- Computational Modeling : Combine density functional theory (DFT) with experimental data to predict optimal ligand geometries .
Q. What advanced techniques validate TEAL’s interaction with catalyst supports (e.g., MgCl₂) in polymerization?
- X-ray Fluorescence (XRF) : Quantify titanium and aluminum distribution on MgCl₂ supports.
- Scanning Electron Microscopy (SEM) : Assess morphological changes in catalyst particles post-reaction.
- Titration : Measure active sites by quenching TEAL with alcohols and analyzing gas evolution .
Q. Methodological Considerations
Properties
IUPAC Name |
triethylalumane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H5.Al/c3*1-2;/h3*1H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOITXYVAKOUIBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Al](CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Al | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6026616 | |
Record name | Triethylaluminum | |
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Molecular Weight |
114.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Aluminum triethyl appears as a colorless liquid. Flammable gas is produced on contact with water. (USCG, 1999), Liquid, Colorless liquid; [CHRIS] Ignites in air and reacts violently with water; [Sullivan, p. 979] | |
Record name | ALUMINUM TRIETHYL | |
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Record name | Aluminum, triethyl- | |
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Boiling Point |
367.9 °F at 760 mmHg (USCG, 1999), 194 °C | |
Record name | ALUMINUM TRIETHYL | |
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Record name | TRIETHYLALUMINUM | |
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Flash Point |
-63 °F (NFPA, 2010), -63 °F (-53 °C) | |
Record name | ALUMINUM TRIETHYL | |
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Record name | TRIETHYLALUMINUM | |
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Solubility |
Miscible with saturated hydrocarbons | |
Record name | TRIETHYLALUMINUM | |
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Density |
0.836 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.832 @ 25 °C | |
Record name | ALUMINUM TRIETHYL | |
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Vapor Pressure |
0.02 [mmHg], 2.6X10-2 mm Hg @ 25 °C /Extrapolated/ | |
Record name | Triethylaluminum | |
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Color/Form |
Colorless liquid | |
CAS No. |
97-93-8 | |
Record name | ALUMINUM TRIETHYL | |
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Record name | TRIETHYLALUMINUM | |
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Melting Point |
-51 °F (USCG, 1999), -52.5 °C (freezing point) | |
Record name | ALUMINUM TRIETHYL | |
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Retrosynthesis Analysis
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